Differentiation from Unsubstituted Core via Inferred Potency Gain in C. albicans
The target compound's closest analog with published data is the unsubstituted quinazolinone core (Compound 7), which has an MPC8 of 4 µg/mL against C. albicans [1]. The structurally analogous 6-methyl derivative (Compound 36) demonstrates that introducing a small alkyl group to the dihydroquinazolinone core improves potency, with an MPC8 of 2 µg/mL [1]. This 2-fold improvement over the unsubstituted core [1] supports the class-level inference that the 7-methyl substitution will similarly enhance C. albicans efflux pump inhibition relative to the hydrogen-substituted baseline, though specific potency must be empirically verified [1].
| Evidence Dimension | Potentiation of fluconazole activity (MPC8) |
|---|---|
| Target Compound Data | Not available in primary literature |
| Comparator Or Baseline | Unsubstituted core (Compound 7): MPC8 = 4 µg/mL; 6-methyl analog (Compound 36): MPC8 = 2 µg/mL |
| Quantified Difference | Class-level inference suggests a >2-fold improvement over the unsubstituted core, guided by the behavior of the 6-methyl analog. |
| Conditions | In vitro potentiation of fluconazole against C. albicans strain YEM15 over-expressing ABC-type efflux pumps [1]. |
Why This Matters
This inferred potency gain prioritizes the 7-methyl compound over the unsubstituted core for projects targeting fluconazole-resistant C. albicans, as it suggests a lower effective concentration will be required.
- [1] Watkins, W. J., Lemoine, R. C., Chong, L., Cho, A., Renau, T. E., Kuo, B., ... & Dudley, M. N. (2004). Quinazolinone fungal efflux pump inhibitors. Part 2: In vitro structure-activity relationships of (N-methyl-piperazinyl)-containing derivatives. Bioorganic & Medicinal Chemistry Letters, 14(20), 5133-5137. View Source
